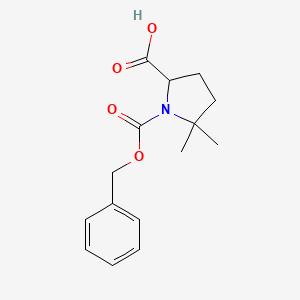
5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid (DMPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DMPP is a pyrrolidine derivative that has shown promising results in various studies related to drug discovery and development.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is its ease of synthesis, which makes it a cost-effective building block for drug development. This compound has also been found to be stable under various conditions, making it a suitable candidate for drug formulation. However, this compound has limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid. One area of interest is its potential use as a therapeutic agent for the treatment of inflammation, pain, and cancer. This compound may also be investigated as a building block for the synthesis of novel drugs with improved efficacy and safety profiles. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its ease of synthesis and stable properties make it a suitable candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Méthodes De Synthèse
5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with phenylacetic acid and subsequent carbonylation with carbon monoxide. Another method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate and phenylacetic acid, followed by hydrolysis to obtain this compound.
Applications De Recherche Scientifique
5,5-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a building block in the synthesis of various drugs.
Propriétés
IUPAC Name |
5,5-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)9-8-12(13(17)18)16(15)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKQJJWLNOCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
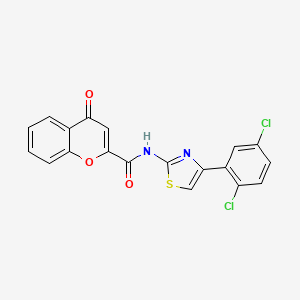

![2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol](/img/structure/B2935589.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)

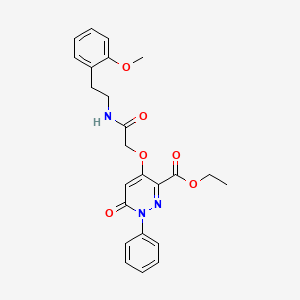
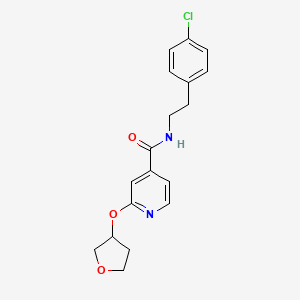

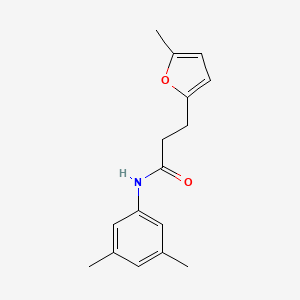

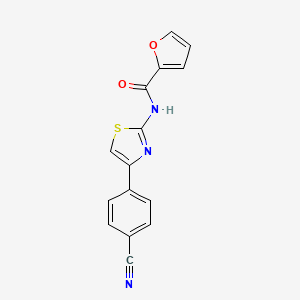

![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)

